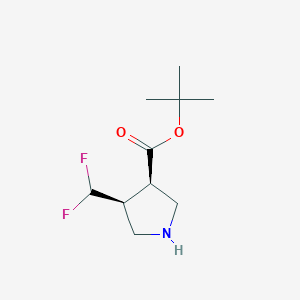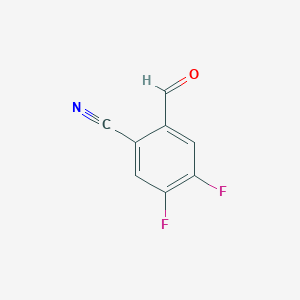
tert-butyl (3R,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-ブチル (3R,4S)-4-(ジフルオロメチル)ピロリジン-3-カルボン酸エステル: は、ピロリジン類に属する化学化合物です。 ピロリジン類は、医薬品化学および有機合成において広く使用されている、5員環の窒素含有複素環です。 分子にジフルオロメチル基とtert-ブチル基が存在することは、独特の化学的および生物学的特性をもたらす可能性があります。
準備方法
合成経路と反応条件
tert-ブチル (3R,4S)-4-(ジフルオロメチル)ピロリジン-3-カルボン酸エステルの合成は、通常、次の手順が含まれます。
ピロリジン環の形成: これは、適切な前駆体を用いた環化反応によって達成できます。
ジフルオロメチル基の導入: この手順には、特定の条件下でジフルオロメチル化剤を使用することが含まれる場合があります。
エステル化: カルボン酸基は、tert-ブチルアルコールと適切な触媒を用いたエステル化反応によって導入できます。
工業的生産方法
工業的生産方法には、上記の合成経路の最適化バージョンが含まれる場合があり、スケーラビリティ、コスト効率、および環境への配慮に重点が置かれます。
化学反応の分析
反応の種類
酸化: この化合物は酸化反応を受ける可能性があり、酸化誘導体の形成につながります。
還元: 還元反応により、化合物の還元形が得られます。
置換: この化合物は、官能基が他の基に置き換えられる置換反応に参加できます。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウムや過酸化水素など。
還元剤: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなど。
置換試薬: ハロゲン化剤や求核剤など。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はカルボン酸をもたらす可能性があり、還元はアルコールを生成する可能性があります。
科学的研究の応用
化学
化学において、tert-ブチル (3R,4S)-4-(ジフルオロメチル)ピロリジン-3-カルボン酸エステルは、より複雑な分子の合成のためのビルディングブロックとして使用できます。
生物学
生物学的研究において、この化合物は、酵素や受容体などの生物学的標的との潜在的な相互作用について研究されています。
医学
医薬品化学において、この化合物は、抗炎症作用や抗がん作用などの潜在的な治療特性について調査されています。
産業
産業において、この化合物は、新素材の開発や他の化学物質の合成における中間体として使用されています。
作用機序
tert-ブチル (3R,4S)-4-(ジフルオロメチル)ピロリジン-3-カルボン酸エステルの作用機序は、分子標的との特定の相互作用によって異なります。 これらの相互作用には、酵素、受容体、または他のタンパク質への結合が含まれ、生物学的経路の調節につながります。
類似の化合物との比較
類似の化合物
- tert-ブチル (3R,4S)-4-(フルオロメチル)ピロリジン-3-カルボン酸エステル
- tert-ブチル (3R,4S)-4-(トリフルオロメチル)ピロリジン-3-カルボン酸エステル
- tert-ブチル (3R,4S)-4-(メチル)ピロリジン-3-カルボン酸エステル
独自性
tert-ブチル (3R,4S)-4-(ジフルオロメチル)ピロリジン-3-カルボン酸エステルにおけるジフルオロメチル基の存在は、類似の化合物と比較して、独特の化学的および生物学的特性をもたらす可能性があります。 これらの特性には、反応性、安定性、および生物活性における違いが含まれる可能性があります。
結論
tert-ブチル (3R,4S)-4-(ジフルオロメチル)ピロリジン-3-カルボン酸エステルは、化学、生物学、医学、産業など、さまざまな分野で潜在的な用途を持つ化合物です。 その独特の構造と特性は、さらなる研究開発のための興味深い主題となっています。
類似化合物との比較
Similar Compounds
- tert-butyl (3R,4S)-4-(fluoromethyl)pyrrolidine-3-carboxylate
- tert-butyl (3R,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate
- tert-butyl (3R,4S)-4-(methyl)pyrrolidine-3-carboxylate
Uniqueness
The presence of the difluoromethyl group in tert-butyl (3R,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylate may impart unique chemical and biological properties compared to similar compounds. These properties may include differences in reactivity, stability, and biological activity.
Conclusion
This compound is a compound with potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and properties make it an interesting subject for further research and development.
特性
分子式 |
C10H17F2NO2 |
|---|---|
分子量 |
221.24 g/mol |
IUPAC名 |
tert-butyl (3R,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C10H17F2NO2/c1-10(2,3)15-9(14)7-5-13-4-6(7)8(11)12/h6-8,13H,4-5H2,1-3H3/t6-,7+/m1/s1 |
InChIキー |
NELXAXGZHDIZMC-RQJHMYQMSA-N |
異性体SMILES |
CC(C)(C)OC(=O)[C@H]1CNC[C@H]1C(F)F |
正規SMILES |
CC(C)(C)OC(=O)C1CNCC1C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11718218.png)


![8-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11718245.png)

![(1R,5S)-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B11718251.png)


![1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B11718261.png)
![9-Bromo-5-methyl-2,3-dihydroimidazo[1,2-c]quinazoline](/img/structure/B11718263.png)
![Ethyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate](/img/structure/B11718266.png)

